

# Statistical analysis plan for a comparative study involving doxepin hydrochloride

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## Compound of Interest

Compound Name: Doxepin Hydrochloride

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## A Guide to Comparative Efficacy and Safety Analysis: Doxepin Hydrochloride

This guide provides a framework for conducting a robust statistical analysis of **doxepin hydrochloride** in a comparative clinical trial setting. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation templates, and a comprehensive statistical analysis plan.

**Doxepin hydrochloride** is a tricyclic antidepressant (TCA) used to treat major depressive disorder, anxiety, and insomnia.[1][2][3] Its therapeutic effects stem from its complex pharmacology, which varies by dose.[4] At higher doses (75-300 mg), it functions primarily by inhibiting the reuptake of norepinephrine and serotonin.[4][5] At lower doses (3-6 mg), it acts as a potent and selective antagonist of the histamine H1 receptor, which underlies its efficacy in treating insomnia.[4][6] Given its dual mechanism, comparative studies are essential to delineate its performance against other TCAs, newer antidepressants like SSRIs, and placebo.

## Statistical Analysis Plan (SAP)

A well-defined SAP is critical for ensuring the objectivity and reproducibility of a clinical trial.[7] It must be finalized before the database is locked for analysis.[8]

**1.1. Study Design** This plan outlines a hypothetical multicenter, randomized, double-blind, parallel-group study designed to compare the efficacy and safety of **Doxepin Hydrochloride**

(HCl) against an active comparator (e.g., Amitriptyline or an SSRI like Fluoxetine) and a placebo over a 6-week treatment period.

### 1.2. Study Objectives

- Primary Objective: To evaluate the efficacy of Doxepin HCl compared to placebo in reducing the symptoms of major depressive disorder (MDD) or insomnia.
- Secondary Objectives:
  - To compare the efficacy of Doxepin HCl with an active comparator.
  - To assess the safety and tolerability profile of Doxepin HCl.
  - To evaluate the onset of therapeutic action.
  - To assess effects on sleep quality and anxiety as secondary outcomes.

### 1.3. Analysis Populations

- Intention-to-Treat (ITT) Population: This will include all randomized patients who have received at least one dose of the study medication. The ITT analysis is the primary method for efficacy assessments.[9]
- Per-Protocol (PP) Population: This is a subset of the ITT population who adhered to the protocol without major deviations. This analysis will be considered supportive.[9]
- Safety Population: This will include all patients who received at least one dose of the study medication and will be used for all safety analyses.

### 1.4. Statistical Methods

- Primary Efficacy Endpoint: The primary efficacy endpoint (e.g., change from baseline in the Hamilton Depression Rating Scale [HAM-D] total score at Week 6) will be analyzed using an Analysis of Covariance (ANCOVA) model. The model will include the treatment group as the main factor, with the baseline score as a covariate.

- **Secondary Efficacy Endpoints:** Continuous secondary endpoints will be analyzed using a similar ANCOVA model or a mixed model for repeated measures (MMRM) to assess changes over time. Categorical endpoints will be analyzed using the Chi-squared test or Fisher's exact test.
- **Safety Analysis:** Safety data, including adverse events (AEs), will be summarized descriptively by treatment group. The incidence of AEs will be tabulated and compared between groups.

**1.5. Sample Size Calculation** The sample size will be calculated to provide at least 80% power to detect a clinically meaningful difference between Doxepin HCl and placebo for the primary endpoint, assuming a two-sided alpha level of 0.05.

## Experimental Protocols

Detailed methodologies are crucial for the valid interpretation of experimental data.

### 2.1. Protocol: Comparative Efficacy in Major Depressive Disorder

- **Patient Population:** Adults (18-65 years) with a primary diagnosis of MDD according to DSM-5 criteria and a minimum baseline score of 18 on the 17-item HAM-D scale.
- **Inclusion/Exclusion Criteria:** Key exclusion criteria include a history of non-response to two or more adequate antidepressant trials, significant suicidal ideation, and contraindications to TCAs.
- **Intervention:**
  - Group 1: Doxepin HCl (starting at 25 mg/day, titrated to a target dose of 150 mg/day).
  - Group 2: Active Comparator (e.g., Fluoxetine 20 mg/day).
  - Group 3: Placebo.
- **Outcome Measures:**
  - Primary: Change from baseline to Week 6 in the HAM-D total score.

- Secondary: Clinical Global Impression (CGI) scores, Hamilton Anxiety Rating Scale (HAM-A) scores, and response/remission rates. Assessments are conducted at baseline and at Weeks 1, 2, 4, and 6.

## 2.2. Protocol: Comparative Efficacy in Primary Insomnia

- Patient Population: Adults (18-64 years) with a diagnosis of primary insomnia (DSM-IV criteria) characterized by difficulty with sleep maintenance.[\[10\]](#)
- Inclusion/Exclusion Criteria: Key exclusion criteria include other sleep disorders (e.g., sleep apnea), unstable medical conditions, and current use of medications affecting sleep.
- Intervention:
  - Group 1: Doxepin HCl (3 mg or 6 mg, taken 30 minutes before bedtime).[\[11\]](#)
  - Group 2: Active Comparator (e.g., Zolpidem 10 mg).
  - Group 3: Placebo.
- Outcome Measures:
  - Primary: Change from baseline in objective Wake After Sleep Onset (WASO) measured by polysomnography (PSG) over two consecutive nights.[\[10\]](#)
  - Secondary: Objective Total Sleep Time (TST), Latency to Persistent Sleep (LPS), and subjective patient-reported outcomes on sleep quality and duration.

## Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison.

Table 1: Baseline Demographics and Clinical Characteristics (ITT Population)

Characteristic	Doxepin HCl (N=...)	Active Comparator (N=...)	Placebo (N=...)	Total (N=...)
Age (years), Mean (SD)				
Gender, n (%)				
- Male				
- Female				
Race, n (%)				
- Caucasian				
- African American				
- Asian				
- Other				
Baseline HAM-D Score, Mean (SD)				

| Baseline WASO (min), Mean (SD) | | | | |

Table 2: Primary Efficacy Endpoint Analysis at Week 6 (ITT Population)

Endpoint	Doxepin HCl (N=...)	Active Comparator (N=...)	Placebo (N=...)	P-value (vs. Placebo)
HAM-D Total Score				
Baseline, Mean (SD)				
Week 6, Mean (SD)				
Change from Baseline, LS Mean (SE)				<0.05
WASO (min)				
Baseline, Mean (SD)				
Post-Treatment, Mean (SD)				
Change from Baseline, LS Mean (SE)				<0.05

LS Mean: Least Squares Mean; SE: Standard Error, from ANCOVA model.

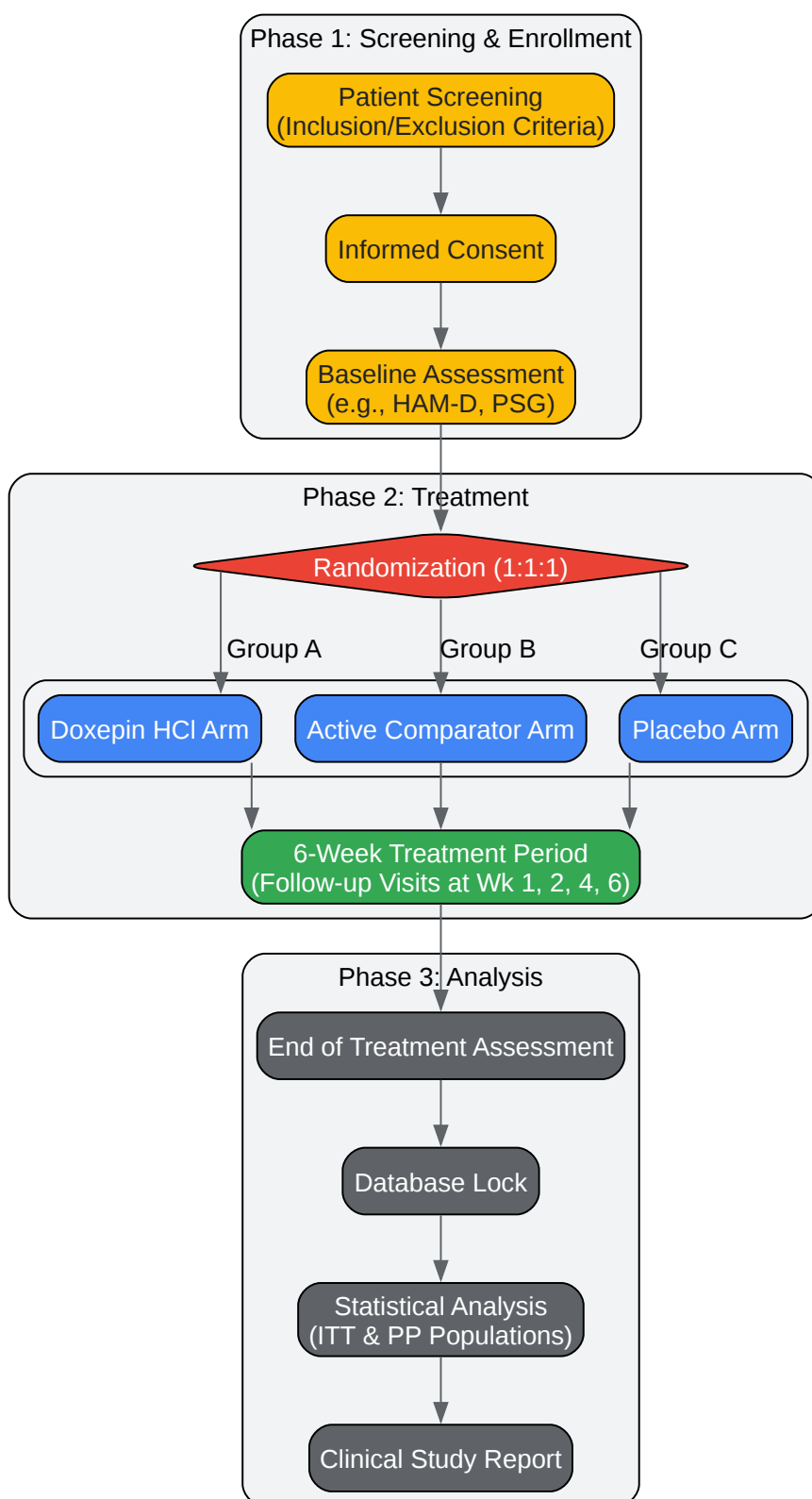
Table 3: Summary of Treatment-Emergent Adverse Events (Safety Population)

Adverse Event (MedDRA Preferred Term)	Doxepin HCl (N=...) n (%)	Active Comparator (N=...) n (%)	Placebo (N=...) n (%)
Any Adverse Event			
Dry Mouth			
Somnolence/Drowsiness[12]			
Constipation[12]			
Nausea			
Dizziness			
Headache			

Events reported in  $\geq 5\%$  of patients in any treatment group.

## Mandatory Visualizations

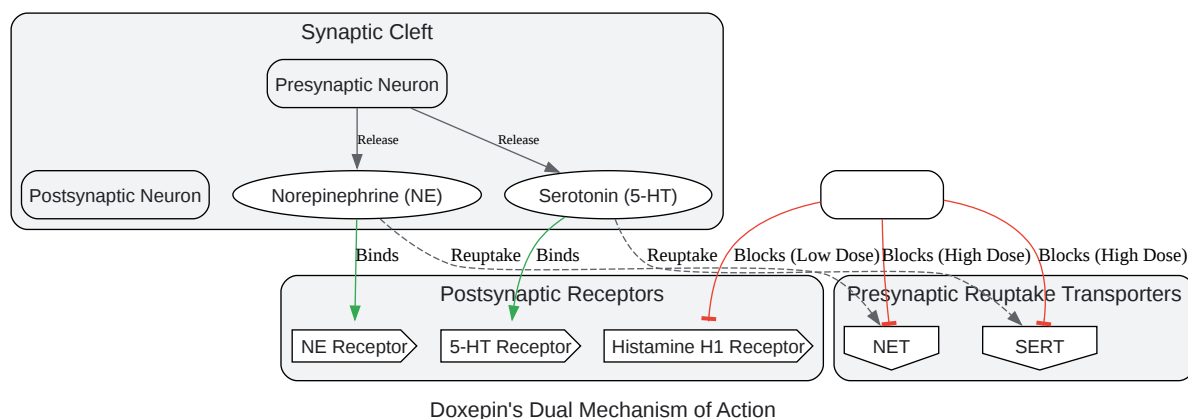
Diagrams help to clarify complex processes and mechanisms.



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Caption: A typical experimental workflow for a randomized controlled clinical trial.





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Caption: Doxepin's mechanism of action at the neuronal synapse.

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